Scientific Field: Biochemistry
Summary of Application: Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides are used in peptide synthesis . They serve as coupling agents, facilitating the formation of peptide bonds .
Methods of Application: The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Results or Outcomes: The resulting Fmoc amino acid azides are stable at room temperature, with a long shelf-life, and are also stable in aqueous washing operations . They have been found to be useful as coupling agents in peptide synthesis .
Scientific Field: Pharmaceutical Chemistry
Summary of Application: Some Fmoc-amino acids, such as 7-(Fmoc-amino)heptanoic acid, are used as pharmaceutical intermediates .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is a complex organic compound belonging to the class of amino acids. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound possesses a unique alkyne functional group due to the presence of the 2-methylpent-4-ynoic acid moiety, contributing to its reactivity and potential biological applications. The stereochemistry indicated by the (S) configuration suggests that it has specific spatial arrangements that can influence its biological activity and interactions.
These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.
Biological activity refers to the effects that a compound has on living organisms. In pharmacology, this compound may exhibit:
The biological activity is typically assessed through bioassays that measure the compound's efficacy and toxicity at varying concentrations.
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid generally involves several steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid has potential applications in:
Interaction studies focus on how this compound interacts with biological targets, such as proteins or enzymes. These studies may involve:
Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid. These include:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Fmoc-Lysine | Amino acid with Fmoc protection | Commonly used in peptide synthesis |
Propargyl Glycine | Alkyne-containing amino acid | Potential for click chemistry applications |
Acetylene Derivatives | Various substitutions on alkyne | Diverse reactivity patterns |
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid lies in its specific stereochemistry and combination of functional groups, which may provide distinct biological activities compared to these similar compounds. Its fluorenylmethoxycarbonyl protecting group also makes it particularly valuable in synthetic applications where stability and reactivity need to be carefully managed.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Louis Carpino in 1970, revolutionized peptide synthesis by enabling orthogonal protection strategies. Unlike the acid-labile tert-butoxycarbonyl (Boc) group, Fmoc’s base-sensitive carbamate linkage allowed compatibility with acid-stable side-chain protecting groups such as tert-butyl (t-Bu) and trityl (Trt). This orthogonality minimized side reactions during deprotection, particularly for acid-sensitive residues like tryptophan. By the mid-1990s, Fmoc-based solid-phase peptide synthesis (SPPS) dominated academic and industrial workflows, with 98% of core facilities adopting it by 1994.
A critical advancement was the development of Fmoc-compatible resins, such as Wang resin, which utilized p-alkoxybenzyl ester linkages cleavable by trifluoroacetic acid (TFA). This combination enabled efficient synthesis of peptides up to 50 residues, with reduced racemization risks compared to Boc chemistry. The Fmoc group’s UV activity (λ~300 nm) further facilitated real-time monitoring of deprotection steps via spectrophotometry.
Table 1: Adoption of Fmoc Chemistry in Core Facilities (1991–1996)
Year | % Laboratories Using Fmoc | Key Advancements |
---|---|---|
1991 | 50% | Initial PSRC validation |
1994 | 98% | Optimization of t-Bu/Pmc side-chain protection |
1996 | 98% | Automation-compatible protocols |
α-Methyl amino acids, characterized by a methyl group substitution at the α-carbon, impose conformational constraints on peptide backbones. This modification reduces the entropic penalty of folding by restricting Ramachandran angles, favoring helical or sheet structures. For example, L-(α-methyl)allylglycine (L-αMeAoc) stabilizes 3₁₀-helical conformations in lipophilic peptides, as demonstrated by circular dichroism (CD) and nuclear magnetic resonance (NMR) studies.
The synthesis of α-methyl analogs requires stereocontrolled methods to preserve chirality. Enzymatic resolution using acylases or lipases has been employed, but chemical approaches dominate. Notably, Seyferth-Gilbert homologation with Cs₂CO₃ base minimizes racemization during alkyne formation, achieving >98% enantiomeric excess (ee) in Fmoc-L-homopropargylglycine (HPG) synthesis.
Terminal alkynes serve as bioorthogonal handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific peptide conjugation. Natural alkyne-bearing amino acids like β-ethynylserine (βes) and propargylglycine (Pra) are rare, necessitating synthetic analogs. Fmoc-protected alkynyl amino acids, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, combine SPPS compatibility with click chemistry reactivity.
Table 2: Applications of Alkyne-Functionalized Amino Acids
Application | Example | Reference |
---|---|---|
Fluorescent labeling | Cy5-azide conjugation to HPG | |
Protein-protein interaction studies | Cyclic peptide-NCBD complex | |
Proteomic profiling | E. coli proteome labeling |
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is systematically named using IUPAC rules:
It belongs to three functional classes:
Table 3: Structural Descriptors
Property | Value | Source | |
---|---|---|---|
IUPAC Name | (S)-2-(Fmoc-amino)-2-methylpent-4-ynoic acid | ||
HELM Notation | PEPTIDE1{[fmoc].[*NC(C)(CC#C)C(=O)O |$_R1;;;;;;;;;$ | ]}$$$$ | |
SMILES | C#CCC@(NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21)C(=O)O |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid represents a synthetically modified amino acid derivative characterized by a complex molecular architecture [1] [2] [3]. The compound possesses a molecular formula of C₂₁H₁₉NO₄ and a molecular weight of 349.39 g/mol [1] [2]. The structural framework consists of several key components: a fluorenylmethoxycarbonyl protecting group, an amino acid backbone with a quaternary carbon center, and a terminal alkyne functional group [2] [3].
The stereochemical configuration is defined by the (S)-absolute configuration at the α-carbon position, establishing the compound as the S-enantiomer [2] [3]. This stereocenter is quaternary, bearing a methyl group, a carboxylic acid functionality, the fluorenylmethoxycarbonyl-protected amino group, and a propargyl side chain [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid [2].
The fluorenylmethoxycarbonyl moiety consists of a fluorene ring system connected to a methoxycarbonyl group, which serves as a base-labile protecting group for the amino functionality [5]. The fluorene component is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀, providing both stability and distinctive spectroscopic properties to the overall molecule [5]. The terminal alkyne group (-C≡C-H) positioned at the 4-carbon of the pentanoic chain introduces additional reactivity and spectroscopic characteristics [21] [23].
Crystallographic investigations of fluorenylmethoxycarbonyl-protected amino acids reveal complex supramolecular arrangements governed by intermolecular hydrogen bonding and aromatic interactions [9] [12]. Single crystal X-ray diffraction studies of related fluorenylmethoxycarbonyl amino acid derivatives demonstrate that these compounds typically crystallize in space groups that accommodate extensive hydrogen bonding networks [12].
The crystal structures of fluorenylmethoxycarbonyl-protected amino acids show characteristic packing motifs where the fluorene moieties engage in π-π stacking interactions [9] [13]. These aromatic interactions, combined with hydrogen bonding between the carboxylic acid groups and the carbamate functionalities, create stable three-dimensional supramolecular assemblies [9] [12]. The crystallographic analysis reveals that the fluorene groups arrange in parallel or offset parallel orientations, with typical interplanar distances of approximately 3.4-3.8 Å [12].
Hydrogen bonding patterns in these crystal structures typically involve the carbonyl oxygen of the fluorenylmethoxycarbonyl group acting as a hydrogen bond acceptor and the NH group of adjacent molecules serving as donors [12]. The carboxylic acid functionality participates in additional hydrogen bonding interactions, often forming dimeric arrangements or extended hydrogen-bonded chains [9] [12]. These supramolecular interactions contribute significantly to the thermal stability and mechanical properties of the crystalline material [12].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid [15] [17]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various structural components of the molecule [15]. The fluorene aromatic protons appear in the downfield region between 7.2-7.8 parts per million, displaying complex multipicity patterns due to the polycyclic aromatic system [15] [17].
The terminal alkyne proton resonates as a characteristic singlet around 2.0-2.5 parts per million, consistent with the typical chemical shift range for acetylenic protons [15] [18]. The methylene protons of the propargyl chain appear as a doublet due to coupling with the terminal alkyne proton [15] [18]. The quaternary carbon bearing the methyl group shows the methyl protons as a singlet, typically around 1.5 parts per million [15].
¹³C nuclear magnetic resonance spectroscopy reveals the characteristic signals for the carbonyl carbons, with the carboxylic acid carbon appearing around 170-180 parts per million and the carbamate carbonyl around 155-165 parts per million [15] [17]. The alkyne carbons are observed in their typical regions, with the terminal carbon appearing around 68-72 parts per million and the internal alkyne carbon around 82-86 parts per million [15] [18]. The fluorene carbons produce a complex pattern in the aromatic region between 120-145 parts per million [15] [17].
Infrared spectroscopy of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid reveals distinctive absorption bands characteristic of its functional groups [19] [20] [22]. The carboxylic acid functionality exhibits a broad absorption band around 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid [22]. The carbonyl stretching vibrations appear as strong absorptions, with the carboxylic acid C=O stretch typically observed around 1700-1720 cm⁻¹ and the carbamate C=O stretch around 1680-1700 cm⁻¹ [20] [22].
The terminal alkyne group produces a characteristic weak but sharp absorption band around 2100-2140 cm⁻¹ corresponding to the C≡C stretching vibration [21] [23]. This band is typically weak due to the low polarity of the C≡C bond but provides definitive identification of the alkyne functionality [21] [23]. The terminal alkyne C-H stretch appears around 3280-3320 cm⁻¹ as a sharp, medium-intensity band [21].
The fluorene aromatic system contributes multiple absorption bands in the region of 1450-1600 cm⁻¹, corresponding to aromatic C=C stretching vibrations [20] [22]. The N-H stretching vibration of the carbamate group appears around 3300-3400 cm⁻¹, often overlapping with the carboxylic acid O-H stretch [20] [22]. Aromatic C-H stretching vibrations from the fluorene moiety are observed around 3000-3100 cm⁻¹ [20] [22].
The ultraviolet-visible absorption spectrum of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is dominated by the fluorene chromophore [24] [25] [26]. The fluorene moiety exhibits characteristic absorption bands in the ultraviolet region, with major absorption maxima typically observed around 260-280 nanometers [25] [26]. These transitions correspond to π-π* electronic transitions within the polycyclic aromatic system [25].
The fluorene chromophore shows a structured absorption spectrum with multiple vibronic bands, reflecting the rigid aromatic framework [25] [26]. The molar extinction coefficients for these transitions are typically in the range of 5000-8000 M⁻¹cm⁻¹, indicating strong electronic transitions [26]. The long-wavelength absorption edge extends to approximately 320 nanometers, beyond which the compound shows negligible absorption in the visible region [25] [26].
The spectroscopic properties of the fluorene group make it suitable for detection and quantification using ultraviolet spectroscopy [26]. The characteristic absorption at 289 and 301 nanometers can be utilized for analytical purposes, with molar absorption coefficients of approximately 5800-6089 dm³mol⁻¹cm⁻¹ at 289 nanometers and 7800-8021 dm³mol⁻¹cm⁻¹ at 301 nanometers [26].
The solubility characteristics of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid are significantly influenced by the fluorenylmethoxycarbonyl protecting group [27] [29] [31]. Fluorenylmethoxycarbonyl-protected amino acids exhibit poor solubility in water due to the hydrophobic nature of the fluorene moiety [29] [31]. The compound demonstrates enhanced solubility in organic solvents, particularly those capable of solvating both the aromatic fluorene system and the polar carboxylic acid functionality [29] [31].
The solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and alcohols is generally favorable [29] [31]. These solvents can effectively solvate both the polar carboxylic acid and carbamate groups as well as interact with the aromatic fluorene system through π-interactions [29] [31]. The compound shows limited solubility in nonpolar solvents due to the presence of polar functional groups [29].
To improve aqueous solubility for synthetic applications, nanoparticle formulations have been developed [29]. These water-dispersible nanoparticles enable the use of fluorenylmethoxycarbonyl-protected amino acids in aqueous reaction media while maintaining their protective properties [29] [31]. The particle size of such formulations typically ranges from 200-500 nanometers depending on the preparation method and dispersing agents used [29].
Thermal analysis of fluorenylmethoxycarbonyl-protected amino acids reveals characteristic decomposition patterns and phase behavior [30] [32]. Thermogravimetric analysis typically shows initial mass loss events below 120°C corresponding to dehydration of any crystalline water [30]. The primary thermal decomposition of the compound begins at elevated temperatures, typically in the range of 180-220°C [30].
The thermal decomposition process involves multiple stages, with the fluorenylmethoxycarbonyl protecting group showing enhanced thermal stability compared to other amino acid protecting groups [30] [32]. The decomposition pathway typically involves initial loss of the protecting group followed by degradation of the amino acid backbone [30]. The presence of the alkyne functionality may influence the thermal decomposition pathway, potentially leading to cyclization or polymerization reactions at elevated temperatures [30].
Differential scanning calorimetry reveals endothermic transitions corresponding to melting and decomposition events [30]. The melting point of the compound is influenced by the crystal packing and hydrogen bonding patterns, typically occurring in the range of 140-180°C for similar fluorenylmethoxycarbonyl-protected amino acids [30] [39]. The thermal stability is generally enhanced compared to unprotected amino acids due to the stabilizing influence of the fluorene moiety [30] [32].
The acid-base properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid are primarily governed by the carboxylic acid functionality [33] [34] [35]. The presence of the fluorenylmethoxycarbonyl protecting group significantly influences the acidity of the carboxylic acid compared to unprotected amino acids [34] [36]. Experimental determinations of fluorenylmethoxycarbonyl-protected glutamic acid indicate pKₐ values of approximately 3.60 for the α-carboxylic acid group [34].
The electron-withdrawing nature of the fluorenylmethoxycarbonyl group enhances the acidity of the carboxylic acid functionality [34] [37]. This effect is more pronounced than in simple amino acids due to the extended conjugated system of the fluorene moiety [34] [37]. The quaternary nature of the α-carbon, bearing both a methyl group and the propargyl substituent, may further influence the electronic environment and thus the pKₐ value [35] [37].
The acid dissociation behavior follows typical patterns for α-amino acids, with the carboxylic acid group being the primary ionizable functionality under physiological conditions [35] [37]. The protected amino group does not contribute to the acid-base equilibrium due to the carbamate protection [36]. The compound exists predominantly as a zwitterion in aqueous solution at neutral pH, with the carboxylate anion and the protonated form in equilibrium [35] [37].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₁₉NO₄ | [1] [2] |
Molecular Weight | 349.39 g/mol | [1] [2] |
Stereochemistry | (S)-configuration | [2] [3] |
UV Absorption (λmax) | 260-280 nm | [25] [26] |
Molar Extinction (289 nm) | 5800-6089 M⁻¹cm⁻¹ | [26] |
Alkyne C≡C Stretch (IR) | 2100-2140 cm⁻¹ | [21] [23] |
Carboxylic Acid pKₐ | ~3.6 (estimated) | [34] |
Thermal Decomposition | 180-220°C | [30] |
Water Solubility | Poor | [29] [31] |